Furo[2,3-b]pyridine-3-carbaldehyde
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
furo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBIJDUVAUVBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618188 | |
| Record name | Furo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109274-99-9 | |
| Record name | Furo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Furo[2,3-b]pyridine-3-carbaldehyde: A Technical Guide for Researchers
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
Foreword
The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can serve as starting points for the development of targeted and effective therapeutics. Among the myriad of heterocyclic systems, the furo[2,3-b]pyridine core has emerged as a "privileged" structure, demonstrating a remarkable capacity to interact with a diverse range of biological targets with high affinity. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of a key derivative of this scaffold: Furo[2,3-b]pyridine-3-carbaldehyde. We will delve into its fundamental molecular properties, synthesis, reactivity, and its burgeoning role in the quest for new medicines.
Core Molecular Attributes of this compound
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. This compound is a heterocyclic aromatic compound with a molecular structure that fuses a furan ring with a pyridine ring.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | [1] |
| Molecular Weight | 147.13 g/mol | [1] |
| CAS Number | 109274-99-9 | [1] |
The presence of the electron-withdrawing aldehyde group at the 3-position, coupled with the inherent electronic characteristics of the fused furan and pyridine rings, imparts a unique reactivity profile to the molecule, making it a versatile intermediate for further chemical elaboration.
Synthesis and Characterization
The strategic synthesis of this compound is crucial for its accessibility and subsequent utilization. While multiple strategies can be envisioned for the construction of the furo[2,3-b]pyridine scaffold, the introduction of the carbaldehyde group is often achieved through a formylation reaction on the pre-formed heterocyclic core.
Synthetic Approach: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic nature of the Vilsmeier reagent allows for the introduction of a formyl group onto the furo[2,3-b]pyridine ring system.
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Furo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve Furo[2,3-b]pyridine (1.0 eq.) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the furan and pyridine rings, as well as a characteristic downfield singlet for the aldehydic proton (typically in the δ 9-10 ppm region).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear as a highly deshielded signal (typically in the δ 180-200 ppm range).
-
IR (Infrared) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (147.13 g/mol ).
Chemical Reactivity and Synthetic Utility
The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
Reactions at the Aldehyde Group
The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack. This reactivity allows for a variety of synthetic elaborations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to a range of substituted amines.
-
Wittig Reaction: The Wittig reaction with a phosphorus ylide allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental in the construction of more complex heterocyclic systems.
Caption: Key transformations of the aldehyde group in this compound.
Applications in Drug Discovery and Medicinal Chemistry
The furo[2,3-b]pyridine scaffold is a cornerstone in the design of bioactive molecules, with derivatives exhibiting a broad spectrum of pharmacological activities.[2] This is largely due to its ability to mimic the purine core of ATP, allowing it to effectively target the ATP-binding sites of various enzymes, particularly kinases.
Kinase Inhibition
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The furo[2,3-b]pyridine core is considered an isostere of azaindole and has been successfully employed in the development of potent kinase inhibitors.[2] The aldehyde functionality of this compound serves as a crucial starting point for the synthesis of libraries of kinase inhibitors through the derivatization of the aldehyde group to introduce various pharmacophoric features that can enhance binding affinity and selectivity for specific kinases.
Anticancer Activity
Numerous studies have highlighted the significant anticancer properties of novel furo[2,3-b]pyridine derivatives against a variety of human cancer cell lines.[2] The development of these compounds often involves the chemical modification of precursors like this compound to optimize their cytotoxic and antiproliferative effects. Molecular docking studies have suggested that these compounds may exert their anticancer effects by targeting key proteins in cancer signaling pathways, such as the serine/threonine kinase AKT1.
Caption: A generalized workflow for the utilization of this compound in drug discovery.
Conclusion and Future Perspectives
This compound represents a molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. Its well-defined molecular characteristics, accessible synthesis, and versatile reactivity make it an invaluable tool for the creation of novel compounds with therapeutic potential. The established importance of the furo[2,3-b]pyridine scaffold as a privileged structure provides a strong rationale for the continued exploration of its derivatives. Future research will undoubtedly focus on the development of more efficient and greener synthetic routes to this key intermediate, as well as the expansion of its application in the design of highly selective and potent modulators of a wider range of biological targets. The insights provided in this guide aim to empower researchers to harness the full potential of this compound in their scientific endeavors.
References
Sources
An In-Depth Technical Guide to Furo[2,3-b]pyridine and Furo[3,2-b]pyridine Isomers: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, furopyridines, bicyclic aromatic systems consisting of fused furan and pyridine rings, have garnered significant attention. Their structural rigidity, unique electronic properties, and capacity for diverse functionalization make them privileged scaffolds in drug discovery. This guide provides a comprehensive technical analysis of two key isomers: Furo[2,3-b]pyridine and Furo[3,2-b]pyridine. While seemingly similar, the positional difference of the nitrogen atom in the pyridine ring and the fusion pattern of the furan ring lead to distinct chemical and pharmacological profiles. Understanding these nuances is paramount for the rational design of novel therapeutics. This document will delve into the synthesis, spectroscopic properties, reactivity, and applications of these isomers, offering a comparative perspective to inform research and development efforts.
PART 1: Structural and Physicochemical Properties
The seemingly subtle variation in the arrangement of the furan and pyridine rings between Furo[2,3-b]pyridine and Furo[3,2-b]pyridine results in significant differences in their electronic distribution, dipole moment, and steric hindrance. These factors, in turn, influence their physicochemical properties and biological activity.
Furo[2,3-b]pyridine
Also known as 7-azaindole, this isomer features the fusion of the furan ring at the 'b' face of the pyridine ring, adjacent to the nitrogen atom. This proximity of the electron-rich furan ring to the electron-deficient pyridine nitrogen significantly influences its chemical behavior.
Furo[3,2-b]pyridine
In this isomer, also referred to as 4-azabenzofuran, the furan ring is fused to the 'b' face of the pyridine ring, but further away from the nitrogen atom compared to its [2,3-b] counterpart.[1] This arrangement leads to a different distribution of electron density and steric environment.
A summary of their fundamental physicochemical properties is presented below:
| Property | Furo[2,3-b]pyridine | Furo[3,2-b]pyridine |
| Molecular Formula | C₇H₅NO | C₇H₅NO |
| Molecular Weight | 119.12 g/mol [2] | 119.12 g/mol [3] |
| IUPAC Name | furo[2,3-b]pyridine[2] | furo[3,2-b]pyridine[3] |
| Predicted logP | 1.6[2] | 1.3[3] |
| Predicted pKa (Basic) | Not readily available | 5.01[4] |
| Boiling Point | Not readily available | 79-80 °C at 12 Torr[5] |
| Melting Point | Not readily available | 44.8 °C[4] |
PART 2: Synthesis Strategies
The construction of the furopyridine core can be broadly categorized into two main approaches: formation of the furan ring onto a pre-existing pyridine or construction of the pyridine ring onto a furan precursor.[6]
Synthesis of Furo[2,3-b]pyridine
Several methodologies have been developed for the synthesis of Furo[2,3-b]pyridines, often leveraging palladium-catalyzed cross-coupling reactions and cyclization strategies.[6]
A notable method involves the Pd(II)-catalyzed reaction between β-ketodinitriles and alkynes.[7] In this process, both cyano groups of the β-ketodinitrile participate in the simultaneous construction of the furan and pyridine rings.[7] Another established route is the base-mediated synthesis from 1-halo-2-cyano or 1-hydroxy-2-cyano pyridines.[6]
Experimental Protocol: Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines [7]
-
Combine β-ketodinitrile (1 equiv), diphenylacetylene (1 equiv), Pd(OAc)₂ (5 mol %), 2,2′-bipyridine (5 mol %), and p-toluenesulfonic acid (PTSA·H₂O, 2 equiv) in 1,2-dichloroethane (DCE).
-
Heat the mixture in a pressure tube under a nitrogen atmosphere at 120 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by column chromatography to isolate the Furo[2,3-b]pyridine derivative.
Caption: Pd(II)-Catalyzed Furo[2,3-b]pyridine Synthesis Workflow.
Synthesis of Furo[3,2-b]pyridine
The construction of the Furo[3,2-b]pyridine nucleus also relies heavily on modern synthetic methodologies, including palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations.[8]
One efficient method involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[8] Another powerful technique is the Sonogashira cross-coupling reaction followed by heteroannulation.[8] This typically involves coupling a terminal alkyne with a functionalized pyridine, such as a 3-chloro-2-hydroxypyridine, in the presence of a palladium catalyst and a copper(I) co-catalyst.[8]
Experimental Protocol: Sonogashira Coupling for Furo[3,2-b]pyridine Synthesis [8]
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Subject the reaction mixture to ultrasound irradiation until the reaction is complete, as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.
Caption: Sonogashira Coupling Workflow for Furo[3,2-b]pyridine.
PART 3: Spectroscopic Characterization
The distinct structural arrangements of Furo[2,3-b]pyridine and Furo[3,2-b]pyridine give rise to unique spectroscopic signatures, which are crucial for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structures of these isomers. The chemical shifts and coupling constants of the protons and carbons are highly dependent on the electronic environment dictated by the positions of the nitrogen and oxygen atoms.
Predicted ¹H NMR Data for Furo[2,3-b]pyridine Derivatives [9]
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 7.8 - 8.2 | d | ~2.0 - 3.0 |
| H-3 | 6.8 - 7.2 | d | ~2.0 - 3.0 |
| H-4 | 8.3 - 8.7 | d | ~8.0 - 9.0 |
| H-5 | 7.4 - 7.8 | d | ~8.0 - 9.0 |
Predicted ¹³C NMR Data for Furo[2,3-b]pyridine Derivatives [9]
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 |
| C-3 | 105 - 110 |
| C-3a | 155 - 160 |
| C-4 | 148 - 152 |
| C-5 | 118 - 122 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
PART 4: Reactivity and Stability
The chemical reactivity of the furopyridine isomers is dictated by the interplay of the electron-donating furan ring and the electron-withdrawing pyridine ring.
Reactivity of Furo[2,3-b]pyridine
The pyridine ring of Furo[2,3-b]pyridines can be reactive towards electrophiles and nucleophiles, particularly when activated as an N-oxide derivative.[10] For instance, cyanation and acetoxylation tend to occur at the C-6 position, while chlorination often proceeds at C-4.[10] Furo[2,3-b]pyridines bearing electron-withdrawing groups can undergo ring-opening reactions when treated with strong bases or nucleophiles.[10]
Reactivity of Furo[3,2-b]pyridine
The Furo[3,2-b]pyridine ring system is amenable to electrophilic aromatic substitution reactions.[11] The position of substitution is influenced by the directing effects of the fused rings and any existing substituents. The pyridine nitrogen can also be quaternized.[11]
PART 5: Applications in Drug Discovery and Medicinal Chemistry
Both Furo[2,3-b]pyridine and Furo[3,2-b]pyridine scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a variety of biologically active compounds.[8][12]
Furo[2,3-b]pyridine in Drug Development
Derivatives of Furo[2,3-b]pyridine have shown a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14][15] They have been investigated as inhibitors of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2), Lck, and Akt.[12] Furthermore, certain derivatives act as inverse agonists of the cannabinoid-1 receptor (CB1R).[13][16]
Furo[3,2-b]pyridine in Drug Development
The Furo[3,2-b]pyridine core is a prominent scaffold in the development of kinase inhibitors and modulators of crucial signaling pathways.[1] Derivatives have demonstrated potent activity as inhibitors of cdc-like kinases (CLKs) and have been identified as modulators of the Hedgehog signaling pathway, both of which are important targets in oncology.[17][18] Additionally, some Furo[3,2-b]pyridine derivatives have shown potential as cytotoxic agents against cancer cell lines.[19]
Caption: Comparative Biological Targets of Furopyridine Isomers.
Conclusion
Furo[2,3-b]pyridine and Furo[3,2-b]pyridine represent two isomeric scaffolds with distinct and valuable profiles for drug discovery. Their unique electronic and steric properties, arising from the differential fusion of the furan and pyridine rings, lead to divergent synthetic strategies, reactivity, and biological activities. A thorough understanding of these differences is crucial for medicinal chemists to effectively leverage these scaffolds in the design and development of novel therapeutic agents targeting a wide array of diseases. Continued exploration of the synthesis and biological evaluation of derivatives of both isomers will undoubtedly lead to the discovery of new and improved medicines.
References
-
ACS Publications. Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. 2022;24(21):3834-3839. Available at: [Link].
-
Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. 2021;133(2):46. Available at: [Link].
-
PubMed. [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie. 1993;48(4):250-253. Available at: [Link].
-
ACS Publications. Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of Organic Chemistry. 2022;87(12):7946-7958. Available at: [Link].
-
PubChem. Furo(3,2-b)pyridine. Available at: [Link].
-
PubChem. Furo[2,3-b]pyridine. Available at: [Link].
-
ResearchGate. ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Available at: [Link].
-
The Royal Society of Chemistry. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications. 2021;57(88):11643-11646. Available at: [Link].
-
PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. 2019;58(4):1062-1066. Available at: [Link].
-
ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available at: [Link].
-
PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. 2020;20(8):932-940. Available at: [Link].
-
PubMed. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters. 2010;20(4):1448-1452. Available at: [Link].
-
EPA. furo[3,2-b]pyridine Properties. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[2,3-b]pyridine | C7H5NO | CID 12421098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Heterocyclic Aldehyde Scaffolds: A Technical Guide for Medicinal Chemistry
Executive Summary
Heterocyclic aldehydes represent a "linchpin" functionality in modern drug discovery. They serve a dual purpose: first, as versatile synthetic handles for rapid diversification (via reductive amination, condensation, or C-C bond formation), and second, as pharmacophoric warheads for targeted covalent inhibition. However, their utility is often compromised by metabolic instability (Aldehyde Oxidase liability) and chemical reactivity (oxidation). This guide synthesizes the strategic application, synthetic protocols, and stability management of these scaffolds, moving beyond basic textbook definitions to field-proven medicinal chemistry strategies.
Part 1: Structural Utility & Electronic Tuning
The reactivity of the formyl group (-CHO) is heavily dictated by the electronic nature of the attached heterocycle. Unlike simple benzaldehydes, heterocyclic aldehydes offer the ability to "tune" the electrophilicity of the carbonyl carbon and the acidity of the
Electronic Logic
-
-Deficient Scaffolds (e.g., Pyridine-2-carbaldehyde, Quinoline-4-carbaldehyde):
-
Effect: The electron-withdrawing nature of the ring increases the electrophilicity of the carbonyl carbon.
-
Consequence: Faster reaction rates in nucleophilic additions (e.g., Schiff base formation) but higher susceptibility to hydration (gem-diol formation) and metabolic oxidation.
-
-
-Excessive Scaffolds (e.g., Indole-3-carbaldehyde, Furan-2-carbaldehyde):
-
Effect: The lone pair donation from the heteroatom renders the carbonyl less electrophilic.
-
Consequence: Slower reaction rates with weak nucleophiles; often requires acid catalysis for imine formation. These are generally more stable to air oxidation than their
-deficient counterparts.
-
Visualization: The Scaffold Diversity Workflow
The following diagram illustrates how a central heterocyclic aldehyde scaffold feeds into three distinct medicinal chemistry workflows: Fragment-Based Drug Discovery (FBDD), Diversity-Oriented Synthesis (DOS), and Covalent Inhibition.
Figure 1: Strategic workflows utilizing heterocyclic aldehydes as the central divergent point.
Part 2: Synthetic Versatility (The "Handle")
The primary utility of the aldehyde in lead optimization is its ability to be transformed into amines, olefins, or complex fused rings.
Key Reaction Classes
| Reaction Type | Reagents (Standard) | Medicinal Chemistry Insight |
| Reductive Amination | Amine, NaBH(OAc)₃, DCE/THF | Gold Standard. Use NaBH(OAc)₃ over NaBH₃CN (toxic) or NaBH₄ (too strong). The acetoxyborohydride is selective for the imine intermediate, preventing direct reduction of the aldehyde [1]. |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isonitrile | Multicomponent. Rapid access to fused imidazo[1,2-a]pyridines. Excellent for scaffold hopping and increasing |
| Knoevenagel Condensation | Malononitrile, Piperidine (cat.), EtOH | Olefin Installation. Useful for creating Michael acceptors or precursors to saturated heterocycles via subsequent reduction. |
| C-H Activation | Rh(III) or Co(III) catalysts | Directed Functionalization. The aldehyde (often as a transient imine) can direct activation of the adjacent C-H bond on the heterocycle. |
Part 3: Reversible Covalent Inhibition
A resurgence in aldehyde utility has been driven by Targeted Covalent Inhibitors (TCIs) . Unlike Michael acceptors (acrylamides) that form irreversible bonds with Cysteine, aldehydes can form reversible Schiff base (imine) linkages with Lysine residues or N-terminal amines.
Mechanism of Action: The Voxelotor Case
Voxelotor (Oxbryta) treats Sickle Cell Disease by binding to the N-terminal valine of the hemoglobin
-
Selectivity: The reversibility (
) allows the drug to equilibrate and find the thermodynamic minimum (the specific target lysine/valine) rather than kinetically trapping on the first nucleophile it encounters (which leads to toxicity). -
Design Requirement: The aldehyde must be tuned (often with an adjacent -OH group) to form an intramolecular hydrogen bond, stabilizing the imine adduct.
Figure 2: Mechanism of reversible covalent inhibition via Schiff base formation.
Part 4: Stability & Metabolic Liabilities (The "Gotchas")
Aldehyde Oxidase (AO) Metabolism
The most significant liability for heterocyclic aldehydes (and their derivatives) is Aldehyde Oxidase (AO) .[1]
-
The Problem: AO is a cytosolic enzyme that oxidizes electron-deficient heterocycles (especially those with a C-H adjacent to the nitrogen, like quinazoline or phthalazine) directly to the lactam (C=O). It also oxidizes the aldehyde group itself to the carboxylic acid.
-
The Fix: "Block the soft spot."[2] Incorporating a methyl group or a halogen at the position adjacent to the heteroatom (C2 in quinoline) can sterically or electronically hinder AO access [2].
-
Prediction: AO metabolism varies wildly between species (Rat is a poor model for Human AO). Use Human Cytosolic fractions (not Microsomes) for stability testing.
Chemical Oxidation
Heterocyclic aldehydes oxidize to carboxylic acids upon exposure to air.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Purification: If an aldehyde has partially oxidized, do not run a standard silica column immediately. Use the Bisulfite Purification Protocol (below) to selectively extract the aldehyde.
Part 5: Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
Standard method for introducing -CHO to electron-rich heterocycles (Indoles, Pyrroles).
-
Reagent Prep: In a flame-dried flask under
, cool anhydrous DMF (3.0 equiv) to 0°C. -
Activation: Dropwise add
(1.1 equiv). Stir at 0°C for 30 min to form the Vilsmeier reagent (chloroiminium salt). Caution: Exothermic. -
Addition: Dissolve the heterophile (1.0 equiv) in minimal DMF and add dropwise to the reagent.
-
Reaction: Warm to RT (or heat to 60°C for sterically hindered substrates) and monitor by TLC/LCMS.
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice. Slowly add 2M NaOH or saturated NaOAc to adjust pH to ~9. The aldehyde is formed only after this hydrolysis step.
-
Workup: Extract with EtOAc, wash with brine, dry over
.
Protocol 2: Bisulfite Purification (The "Cleanup")
Used to purify aldehydes from non-carbonyl impurities or carboxylic acids without chromatography.
-
Adduct Formation: Dissolve the crude mixture in minimal MeOH or EtOH. Add saturated aqueous Sodium Bisulfite (
, 2-3 equiv). -
Precipitation: Shake vigorously. The bisulfite adduct (a hydroxy-sulfonate salt) usually precipitates as a white solid.
-
Wash: Filter the solid and wash with
(removes non-aldehyde organic impurities). -
Regeneration: Suspend the solid in EtOAc/Water (1:1). Add saturated
or 1M NaOH (pH > 10) and stir vigorously. The adduct collapses, regenerating the aldehyde into the organic layer. -
Isolation: Separate the organic layer, dry, and concentrate.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
-
Pryde, D. C., et al. (2010).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][3][4][5] Journal of Medicinal Chemistry. Available at: [Link]
-
Metcalf, B., et al. (2017). "Discovery of GBT440 (Voxelotor), an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kjell, D. P., et al. (1999).[6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry. Available at: [Link]
-
O'Brien, P. J., et al. (2005).[7] "Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health."[7][8][9][10] Critical Reviews in Toxicology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 7. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde Sources, Metabolism, Molecular Toxicity Mechanisms, and Possible Effects on Human Health - ProQuest [proquest.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Furo[2,3-b]pyridine-3-carbaldehyde Solubility & Handling
Executive Summary
Furo[2,3-b]pyridine-3-carbaldehyde is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., PI3K, IRAK4) and anti-proliferative agents. Its fused bicyclic structure—comprising a basic pyridine ring and an electron-rich furan ring—creates a distinct solubility profile characterized by high solubility in polar aprotic solvents and pH-dependent aqueous solubility.
This guide provides an evidence-based framework for solubilizing this compound for both synthetic chemistry (process scale) and biological assays (screening scale).
Physicochemical Context
Understanding the molecular architecture is a prerequisite for predicting solubility behavior.
| Property | Description | Impact on Solubility |
| Core Structure | Fused Pyridine + Furan | Planar, aromatic system favors stacking; requires solvents capable of disrupting |
| Functional Group | C-3 Aldehyde (-CHO) | Highly reactive dipole; increases polarity but introduces oxidation risk in protic solvents over time. |
| Basic Center | Pyridine Nitrogen (N-7) | Acts as a hydrogen bond acceptor. Allows solubilization in aqueous acid via protonation (Salt formation). |
| Lipophilicity | LogP | Moderate lipophilicity; soluble in organic solvents, poorly soluble in neutral water. |
Solubility Profile & Solvent Selection
The following matrix categorizes solvents based on their efficiency in dissolving this compound. Data is synthesized from homologous heterocyclic aldehyde behaviors and process chemistry literature.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Bio-Assay Stocks | Preferred. Excellent stability for frozen stocks. |
| DMF | High (>50 mg/mL) | Synthesis / Stocks | Harder to remove than DMSO; widely used in coupling reactions. | |
| Chlorinated | DCM (Dichloromethane) | High | Synthesis / Extraction | Excellent for reaction monitoring and workup. |
| Chloroform | High | NMR / Synthesis | Standard solvent for characterization. | |
| Protic (Alcohols) | Ethanol / Methanol | Moderate (Heat dependent) | Recrystallization | Solubility increases significantly with temperature ( |
| Esters | Ethyl Acetate | Moderate | Chromatography | Good eluent; often used in gradient with hexanes. |
| Non-Polar | Hexanes / Heptane | Low / Insoluble | Anti-solvent | Used to precipitate the compound from DCM or EtOAc. |
| Aqueous | Water (pH 7) | Insoluble | Wash step | Compound crashes out in neutral water. |
| 0.1 M HCl | Soluble | Extraction | Protonation of pyridine nitrogen renders it water-soluble. |
Solvent Selection Logic (Decision Tree)
The following diagram illustrates the logical flow for selecting a solvent based on the experimental intent.
Figure 1: Decision matrix for solvent selection based on downstream application.
Experimental Protocols
Protocol A: Preparation of Stock Solution for Bio-Assays
Objective: Create a stable 10 mM stock solution in DMSO. Pre-requisites: Anhydrous DMSO (99.9%), Desiccated compound.
-
Weighing: Accurately weigh 1.47 mg of this compound (MW
147.13 g/mol ) into a sterile microcentrifuge tube.-
Note: Adjust mass based on batch purity (e.g., if 97% pure, weigh 1.52 mg).
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Critical: Do not use "wet" DMSO; water promotes aldehyde hydrate formation.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.
-
Visual Check: Solution should be clear and colorless to pale yellow.
-
-
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Recrystallization (Purification)
Objective: Purify crude material using a solvent/anti-solvent method. Context: This method exploits the high temperature coefficient of solubility in ethanol.
-
Dissolution: Place crude solid in a flask. Add minimal Ethanol (absolute) and heat to reflux (
) with stirring. -
Saturation: Add Ethanol dropwise until the solid just dissolves.
-
Anti-Solvent (Optional): If yield is low, remove from heat and add warm Water dropwise until slight turbidity appears, then add one drop of Ethanol to clear it.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place on ice for 1 hour.
-
Filtration: Collect crystals via vacuum filtration. Wash with cold Hexane/Ethanol (9:1) mixture.
Stability & Troubleshooting
Aldehyde Reactivity (Oxidation)
The C-3 aldehyde is susceptible to aerobic oxidation to the carboxylic acid (Furo[2,3-b]pyridine-3-carboxylic acid).
-
Symptom: Appearance of a new peak in HPLC (shorter retention time) or broadening of melting point.
-
Prevention: Store solid under Nitrogen/Argon. Purge DMSO stock solutions with inert gas before sealing.
"Oiling Out" During Purification
If the compound forms an oil rather than crystals during recrystallization:
-
Cause: Solvent polarity mismatch or cooling too rapidly.
-
Remedy: Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass surface with a spatula to induce nucleation. Switch solvent system to EtOAc/Hexane.
Troubleshooting Workflow
Figure 2: Troubleshooting common solubility and stability issues.
References
-
Fluorochem. (n.d.). Furo[3,2-b]pyridine-2-carbaldehyde Product Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). Pyridine-3-carbaldehyde Physicochemical Properties. Retrieved from
-
Hao, Y., et al. (2023).[1] Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
PubChem. (n.d.).[2] Furo[2,3-b]pyrazine (Structural Analog) Properties. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for One-Pot Synthesis of Furo[2,3-b]pyridine Derivatives
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its structural architecture is present in a multitude of biologically active compounds demonstrating a wide array of therapeutic potentials, including kinase inhibition and anticancer properties.[1][2] As an isostere of the well-known 7-azaindole core, this scaffold serves as a crucial building block in modern drug discovery, enabling fine-tuning of physicochemical and pharmacological properties.[1]
Traditional multi-step syntheses of such scaffolds are often plagued by drawbacks including laborious procedures, high costs, significant waste generation, and low overall yields. In contrast, one-pot synthesis methodologies, particularly those involving multicomponent reactions (MCRs), have emerged as powerful and elegant strategies.[1] These approaches enhance synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates, thereby aligning with the principles of green chemistry through high atom economy and operational simplicity.[1]
This document provides detailed application notes and protocols for two distinct and robust one-pot strategies for constructing the furo[2,3-b]pyridine core, designed for researchers, chemists, and professionals in drug development. The protocols are grounded in established, peer-reviewed methodologies, offering both practical, step-by-step guidance and the critical mechanistic insights behind the transformations.
Protocol 1: Palladium(II)-Catalyzed Three-Component Synthesis from β-Ketodinitriles and Alkynes
This protocol details a powerful domino annulation reaction that constructs the furo[2,3-b]pyridine skeleton from simple starting materials. The method leverages the versatility of palladium catalysis to orchestrate a complex series of bond formations in a single pot.
Overview & Mechanism
The reaction proceeds via a Pd(II)-catalyzed three-component reaction between a β-ketodinitrile, an internal alkyne, and the in-situ generated ammonia from the dinitrile, which acts as the nitrogen source for the pyridine ring. A key feature of this transformation is the concurrent construction of both the furan and pyridine rings through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds.[3]
The proposed mechanism initiates with the coordination of the palladium catalyst to the alkyne, facilitating a cascade of cyclization and annulation events. The β-ketodinitrile is a critical bifunctional component; one nitrile group participates in the formation of the furan ring, while the second is involved in the construction of the pyridine ring. This elegant cascade highlights the efficiency of transition-metal catalysis in achieving complex molecular architecture from simple precursors.[3]
Workflow Diagram
Caption: Workflow for the Pd(II)-catalyzed one-pot synthesis.
Scope and Data Summary
This method is compatible with a range of substituted β-ketodinitriles and symmetrical internal alkynes. The yields are generally good to excellent.
| Entry | β-Ketodinitrile (R¹) | Alkyne (R²) | Yield (%) |
| 1 | Phenyl | Phenyl | 85% |
| 2 | 4-Methylphenyl | Phenyl | 82% |
| 3 | 4-Methoxyphenyl | Phenyl | 78% |
| 4 | 4-Chlorophenyl | Phenyl | 88% |
| 5 | Phenyl | 4-Methylphenyl | 80% |
| 6 | Phenyl | 4-Methoxyphenyl | 75% |
| Yields are representative and based on published data. Optimization may be required for specific substrates. |
Detailed Experimental Protocol
Materials:
-
Substituted β-ketodinitrile (1.0 mmol, 1.0 eq.)
-
Symmetrical internal alkyne (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., Schlenk tube or sealed vial)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the β-ketodinitrile (1.0 eq.), the internal alkyne (1.2 eq.), Pd(OAc)₂ (10 mol%), and Na₂CO₃ (2.0 eq.).
-
Atmosphere Control: Evacuate and backfill the tube with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the Celite pad with additional ethyl acetate (2 x 10 mL). Combine the organic filtrates and concentrate them under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired furo[2,3-b]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Base-Catalyzed Cascade Synthesis from N-Propargylic β-Enaminones
This protocol presents a transition-metal-free approach for the synthesis of dihydrofuro[2,3-b]pyridines. It relies on a base-catalyzed cascade reaction, offering an alternative, cost-effective, and environmentally benign synthetic route.
Overview & Mechanism
This novel method involves the reaction between readily available N-propargylic β-enaminones and arylaldehydes, catalyzed by a simple base such as potassium hydroxide (KOH).[4][5] The reaction proceeds through a cascade sequence initiated by a base-catalyzed intermolecular addition, followed by an intramolecular cyclization and subsequent isomerization/tautomerization to furnish the final 2,3-dihydrofuro[2,3-b]pyridine product in moderate to good yields.[5] The elegance of this protocol lies in its operational simplicity and the use of an inexpensive and readily available catalyst.
Reaction Mechanism Diagram
Caption: Key steps in the base-catalyzed cascade synthesis.
Scope and Data Summary
The reaction demonstrates good tolerance for various electronically diverse arylaldehydes.
| Entry | N-Propargylic β-Enaminone (R¹) | Arylaldehyde (R²) | Yield (%) |
| 1 | Phenyl | Phenyl | 85% |
| 2 | Phenyl | 4-Methylphenyl | 82% |
| 3 | Phenyl | 4-Methoxyphenyl | 88% |
| 4 | Phenyl | 4-Chlorophenyl | 76% |
| 5 | Phenyl | 4-Nitrophenyl | 70% |
| 6 | 4-Methylphenyl | Phenyl | 80% |
| Yields are representative and based on published data.[5] Optimization may be required for specific substrates. |
Detailed Experimental Protocol
Materials:
-
N-propargylic β-enaminone (0.5 mmol, 1.0 eq.)
-
Arylaldehyde (0.6 mmol, 1.2 eq.)
-
Potassium hydroxide (KOH) (0.1 mmol, 20 mol%)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry reaction tube, dissolve the N-propargylic β-enaminone (1.0 eq.) and the arylaldehyde (1.2 eq.) in anhydrous THF (2 mL).
-
Catalyst Addition: Add potassium hydroxide (20 mol%) to the solution.
-
Reaction: Seal the tube and stir the reaction mixture at room temperature for 24 hours, or until TLC indicates the consumption of the starting material.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using an appropriate eluent system, e.g., petroleum ether/ethyl acetate) to yield the pure 2,3-dihydrofuro[2,3-b]pyridine derivative.
-
Characterization: Verify the structure of the isolated product using ¹H NMR, ¹³C NMR, and HRMS analysis.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Both protocols, particularly the Pd-catalyzed reaction, require anhydrous conditions. Ensure all glassware is oven-dried and solvents are properly distilled and dried.
-
Catalyst Activity: The activity of the palladium catalyst is crucial. Use high-purity Pd(OAc)₂ and consider storing it under an inert atmosphere. For the base-catalyzed reaction, ensure the KOH is not excessively hydrated.
-
Reaction Monitoring: Reaction times are indicative. It is essential to monitor the reaction's progress using TLC to determine the optimal endpoint and avoid the formation of byproducts.
-
Purification: Furo[2,3-b]pyridine derivatives can sometimes be challenging to purify. Careful selection of the eluent system for column chromatography is critical for obtaining high-purity products.
Conclusion
The one-pot synthetic protocols detailed in these application notes offer efficient, versatile, and robust methods for accessing the valuable furo[2,3-b]pyridine core. The palladium-catalyzed three-component reaction provides a direct route to fully aromatized derivatives, while the base-catalyzed cascade offers a metal-free pathway to dihydro analogues. By providing detailed procedural steps alongside mechanistic rationale, these protocols empower researchers to confidently apply these advanced synthetic strategies in their pursuit of novel chemical entities for drug discovery and development.
References
- Benchchem. Multi-component Reaction Strategies for Constructing the Furo[2,3-b]pyridine Core: Application Notes and Protocols.
- ResearchGate. Multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing imidazole moiety.
-
Yang, X., et al. (2017). Base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic b-enaminones. Chemical Communications. Available from: [Link]
-
Mewes, K., et al. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie, 48(4), 250-3. Available from: [Link]
-
Mertes, M. P., et al. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 33(1), 133-137. Available from: [Link]
-
Yang, X., et al. (2017). Base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones. Chemical Communications, 53(50), 6732-6735. Available from: [Link]
-
Li, J., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616. Available from: [Link]
-
Khandelia, T., & Patel, B. K. (2020). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 132(1), 1-20. Available from: [Link]
-
Shaik, F., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. Available from: [Link]
-
Wu, Y., et al. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry, 41(4), 1498-1507. Available from: [Link]
-
Paponov, B. V., et al. (2021). Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives. Mendeleev Communications, 31(3), 407-408. Available from: [Link]
-
Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. Available from: [Link]
-
Smith, C. J., et al. (2018). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 16(28), 5136-5140. Available from: [Link]
-
Dhara, H. N., & Patel, B. K. (2020). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 22(15), 5945-5949. Available from: [Link]
-
Zakhary, V. F. (2015). Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Russian Chemical Reviews, 84(6), 623-642. Available from: [Link]
-
Singh, S., et al. (2024). A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines. Organic Letters. Available from: [Link]
-
Wang, Y., et al. (2018). Cu-Catalyzed switchable synthesis of functionalized pyridines and pyrroles. Chemical Communications, 54(68), 9446-9449. Available from: [Link]
-
de la Torre, D., et al. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. ACS Omega. Available from: [Link]
- Benchchem. Reproducibility of published synthesis methods for Furo[2,3-b]pyridine-6-carbonitrile.
-
Al-Etaibi, A. M., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 25(23), 5576. Available from: [Link]
-
Zhu, B., et al. (2020). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 25(18), 4247. Available from: [Link]
-
Grzelak, M., et al. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
Dhara, H. N., & Patel, B. K. (2020). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. The Journal of Organic Chemistry, 85(1), 349-358. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2014). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Zeitschrift für Naturforschung B, 60(2), 221-226. Available from: [Link]
-
Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reductive Amination of Furo[2,3-b]pyridine-3-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Furo[2,3-b]pyridine Amines in Medicinal Chemistry
The furo[2,3-b]pyridine scaffold is a "privileged" heterocyclic system in modern drug discovery, recognized for its ability to interact with a wide array of biological targets.[1][2] Derivatives of this core structure have demonstrated significant potential as kinase inhibitors, anticancer agents, and modulators of crucial cellular signaling pathways.[1] The introduction of an aminoalkyl substituent at the 3-position via reductive amination is a key synthetic strategy to access novel chemical entities with diverse pharmacological profiles. This application note provides a detailed guide to the reductive amination of furo[2,3-b]pyridine-3-carbaldehyde, offering in-depth mechanistic insights, step-by-step protocols, and practical advice for the successful synthesis of N-substituted (furo[2,3-b]pyridin-3-yl)methanamines.
Core Principles: The Mechanism of Reductive Amination
Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, proceeding in a two-step sequence within a single pot.[3] The reaction commences with the nucleophilic attack of an amine on the carbonyl group of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a protonated imine, known as an iminium ion. The iminium ion is then reduced in situ by a selective hydride-donating reagent to afford the final amine product. The overall transformation efficiently converts a carbonyl group into an amine with a high degree of control and broad functional group tolerance.
Figure 1: General workflow for the reductive amination of this compound.
Experimental Protocols
The following protocols are designed to be adaptable for a range of primary and secondary amines. It is recommended to perform a small-scale trial reaction to optimize conditions for specific substrates.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly well-suited for reductive aminations due to its tolerance of a wide range of functional groups and its enhanced reactivity towards the iminium ion intermediate over the starting aldehyde.[4][5][6]
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1 M concentration).
-
Amine Addition: Add the desired amine (1.1 eq) to the stirred solution.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted (furo[2,3-b]pyridin-3-yl)methanamine.
Characterization of a Representative Product: N-benzyl-1-(furo[2,3-b]pyridin-3-yl)methanamine
The successful synthesis of the target compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.4 (s, 1H, pyridine-H), ~7.8 (d, 1H, pyridine-H), ~7.5 (s, 1H, furan-H), 7.4-7.2 (m, 5H, Ar-H of benzyl), ~7.1 (dd, 1H, pyridine-H), ~4.0 (s, 2H, CH₂-N), ~3.9 (s, 2H, Ar-CH₂-N), ~2.0 (br s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~157.0, ~154.0, ~144.0 (pyridine-C), ~139.0 (Ar-C of benzyl), ~128.5, ~127.0 (Ar-C of benzyl), ~115.0, ~113.0 (pyridine-C and furan-C), ~48.0 (CH₂-N).
-
Mass Spectrometry (ESI+): Calculated for C₁₅H₁₄N₂O [M+H]⁺, found.
Data Summary and Comparison
The choice of reducing agent can influence reaction conditions and outcomes. The following table provides a comparative overview of common reducing agents for this transformation.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | Mild and selective for iminium ions; tolerates a wide range of functional groups; one-pot procedure is common.[6] | Moisture sensitive; can be more expensive than other borohydrides.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Stable in mildly acidic conditions; effective for one-pot reactions. | Highly toxic cyanide byproducts are generated during workup; less reactive than STAB.[3] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available. | Can reduce the starting aldehyde if not used in a stepwise manner; imine formation should be complete before addition.[7] |
| Hydrogen (H₂) with a Catalyst (e.g., Pd/C) | Methanol, Ethanol, EtOAc | "Green" reducing agent with water as the only byproduct; highly effective. | Requires specialized hydrogenation equipment; can reduce other functional groups (e.g., alkenes, nitro groups).[3] |
Troubleshooting and Scientific Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Incomplete imine formation.- Deactivated reducing agent.- Sterically hindered amine. | - Add a catalytic amount of acetic acid to promote imine formation.- Use freshly opened or properly stored reducing agent.- Increase reaction time and/or temperature. |
| Formation of Alcohol Byproduct | - The reducing agent is too reactive and reduces the starting aldehyde.- For NaBH₄, it was added before complete imine formation. | - Switch to a milder reducing agent like STAB.- Ensure complete imine formation before the addition of NaBH₄. |
| Double Alkylation of Primary Amines | - The secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. | - Use a slight excess of the primary amine.- Add the aldehyde slowly to a solution of the amine and reducing agent. |
| Complex Reaction Mixture | - Side reactions due to impurities in starting materials or reactive functional groups on the amine substrate. | - Purify starting materials before use.- Protect reactive functional groups on the amine if necessary. |
Conclusion
The reductive amination of this compound is a versatile and efficient method for the synthesis of a diverse library of N-substituted (furo[2,3-b]pyridin-3-yl)methanamines. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can readily access novel compounds with significant potential for drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this important transformation in the laboratory.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Reductive amination. (2023). In Wikipedia. [Link]
-
Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. (2010). Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-1452. [Link]
-
Sodium triacetoxyborohydride. (2023). In Wikipedia. [Link]
-
[Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. (1993). Pharmazie, 48(4), 250-253. [Link]
-
Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. (2015). Chemistry of Heterocyclic Compounds, 51, 281-303. [Link]
-
Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. (2019). Russian Journal of Organic Chemistry, 55, 103-110. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry, 15(6), 1542-1549. [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Furo[2,3-c]pyridine-3-carbaldehyde | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Wittig reaction conditions for Furo[2,3-b]pyridine-3-carbaldehyde
Application Note: High-Efficiency Olefination Protocols for Furo[2,3-b]pyridine-3-carbaldehyde
Executive Summary
This compound is a "privileged scaffold" intermediate, critical in the synthesis of kinase inhibitors (e.g., IRAK4, PI3K) and antiproliferative agents. The introduction of alkenyl side chains at the C3 position is a pivotal step in diversifying this core.
This guide addresses the specific synthetic challenges posed by the furo[2,3-b]pyridine system—namely, the basicity of the pyridine nitrogen and the potential for nucleophilic attack on the electron-deficient heteroaromatic ring. We present two field-proven protocols: a Horner-Wadsworth-Emmons (HWE) method for high E-selectivity of conjugated esters, and a Classic Wittig method for terminal alkenes, utilizing non-nucleophilic bases to preserve ring integrity.
Strategic Analysis: Substrate Reactivity
Successful olefination of this compound requires balancing the reactivity of the aldehyde with the sensitivity of the pyridine ring.
-
Electrophilicity: The pyridine ring acts as an electron-withdrawing group (EWG), making the C3-aldehyde highly reactive toward nucleophilic attack. This facilitates rapid reaction rates, often proceeding at 0 °C to Room Temperature (RT).
-
Lewis Basicity: The pyridine nitrogen (
lone pair) can coordinate with Lewis acids or lithium cations. This coordination can alter the transition state geometry, potentially eroding E/Z selectivity.-
Strategic Choice: We prioritize Potassium-based bases (KOtBu, KHMDS) or Sodium hydride (NaH) over Lithium bases (n-BuLi) to minimize chelation effects and avoid nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).
-
Mechanistic Pathway & Stereoselectivity Control
The following diagram illustrates the divergent pathways for Stabilized vs. Non-Stabilized ylides in this system.
Figure 1: Mechanistic divergence. Stabilized ylides (HWE) allow equilibration to the thermodynamic (E)-isomer, essential for conjugated systems.
Protocol A: Horner-Wadsworth-Emmons (HWE) Reaction
Target:
Reagents & Materials
| Component | Equiv. | Role | Specification |
| Substrate | 1.0 | Electrophile | This compound |
| Phosphonate | 1.2 | Nucleophile | Triethyl phosphonoacetate |
| Base | 1.3 | Deprotonation | NaH (60% dispersion in mineral oil) |
| Solvent | 0.2 M | Medium | Anhydrous THF (stabilizer-free) |
Step-by-Step Methodology
-
Base Activation:
-
Flame-dry a 2-neck round-bottom flask (RBF) under Argon.
-
Add NaH (1.3 equiv). Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive (optional for simple esters).
-
Suspend NaH in anhydrous THF (50% of total volume) and cool to 0 °C .
-
-
Ylide Formation:
-
Add Triethyl phosphonoacetate (1.2 equiv) dropwise to the NaH suspension over 10 minutes.
-
Observation: Evolution of
gas. Solution typically turns clear or pale yellow. -
Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 equiv) in the remaining THF.
-
Add the aldehyde solution dropwise to the ylide at 0 °C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .
-
-
Monitoring & Quench:
-
Monitor by TLC (30% EtOAc/Hexanes) or LCMS. Reaction is typically complete within 2–4 hours .
-
Quench by careful addition of Saturated
solution at 0 °C.
-
-
Workup:
-
Extract with EtOAc (3x). Wash combined organics with Brine.
-
Dry over
, filter, and concentrate. -
Purification: Recrystallization from EtOH is often sufficient. If not, flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Protocol B: Classic Wittig Olefination
Target: Terminal Alkenes (e.g., 3-Vinylfuro[2,3-b]pyridine) or Styryl derivatives. Selectivity: Variable (Z-selective for non-stabilized, but often mixtures). Critical Note: Use Potassium tert-butoxide (KOtBu) instead of n-BuLi to prevent pyridine ring attack.
Reagents & Materials
| Component | Equiv. | Role | Specification |
| Substrate | 1.0 | Electrophile | This compound |
| Phosphonium Salt | 1.2 | Precursor | Methyltriphenylphosphonium bromide ( |
| Base | 1.3 | Deprotonation | KOtBu (1.0 M in THF) or solid |
| Solvent | 0.15 M | Medium | Anhydrous THF |
Step-by-Step Methodology
-
Ylide Generation (The "Instant Yellow"):
-
In a dry RBF under
, suspend (1.2 equiv) in anhydrous THF. -
Cool to 0 °C .
-
Add KOtBu (1.3 equiv) portion-wise.
-
Observation: The suspension will turn a bright canary yellow (ylide formation). Stir for 45 minutes at 0 °C.
-
-
Reaction:
-
Add the aldehyde (1.0 equiv) as a solution in minimal THF.
-
Note: The yellow color typically fades as the ylide is consumed.
-
Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
-
Workup (Triphenylphosphine Oxide Removal):
-
Quench with water.[1][2] Extract with
(Ether is preferred over EtOAc to precipitate ). -
Trituration: The crude residue often contains significant triphenylphosphine oxide (
). Triturate the crude solid with cold Hexanes/Ether (1:1); the product is usually soluble, while precipitates. -
Filter and concentrate the filtrate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | The ylide is proton-sensitive. Re-distill THF or use molecular sieves (3Å). Ensure glassware is flame-dried. |
| Ring Degradation | Nucleophilic attack | Avoid n-BuLi. Switch to KOtBu or NaHMDS. Keep temperature |
| E/Z Isomerization | Thermodynamic control | For HWE: If Z-isomer is present, reflux in EtOH with catalytic Iodine ( |
| Poor Solubility | Pyridine polarity | If the aldehyde is insoluble in THF, use DMF as a co-solvent (10% v/v), but wash thoroughly with water during workup. |
Experimental Workflow Diagram
Figure 2: General operational workflow for olefination of this compound.
References
-
BenchChem. Furo[2,3-c]pyridine-3-carbaldehyde & Isomers: Privileged Scaffolds in Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. Wittig Reaction: Mechanism and Conditions. Retrieved from
-
Molecules (MDPI). Reaction of Substituted Furan-2-carboxaldehydes with Active Methylene Compounds. (Analogous reactivity patterns).[3][4] Retrieved from
-
National Institutes of Health (NIH). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives. (Parallel chemistry for 7-azaindole systems). Retrieved from
-
Wikipedia. Horner–Wadsworth–Emmons reaction.[1][5] Retrieved from
Sources
Troubleshooting & Optimization
Troubleshooting Vilsmeier formylation of Furo[2,3-b]pyridine precursors
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Troubleshooting Vilsmeier Formylation of Furo[2,3-b]pyridine Precursors
Executive Summary & Reaction Scope
The Vilsmeier-Haack formylation is the gold standard for introducing an aldehyde moiety onto electron-rich heteroaromatics.[1] However, the furo[2,3-b]pyridine scaffold presents a unique "push-pull" electronic challenge. The electron-rich furan ring "pushes" electron density, facilitating electrophilic attack, while the fused pyridine ring "pulls" density (via induction and resonance), significantly deactivating the system compared to simple benzofuran or indole analogues.
Success relies on balancing reagent activity (Vilsmeier reagent formation) with substrate activation (thermal energy) while preventing pyridine-mediated side reactions (chlorination, ring opening).
Diagnostic Troubleshooting Guide (Q&A)
Phase 1: Reaction Initiation & Conversion
Q1: The reaction mixture turns dark/black immediately, but LCMS shows mostly starting material. What is happening?
-
Diagnosis: This "tarring" often indicates exothermic decomposition of the Vilsmeier reagent or polymerization of impurities, not product formation. The pyridine nitrogen can act as a base, catalyzing the self-condensation of the Vilsmeier reagent.
-
Solution:
-
Pre-form the Reagent: Do not mix POCl
, DMF, and substrate simultaneously.[1] Generate the Vilsmeier reagent (DMF + POCl ) at 0°C for 30 minutes before adding the substrate. -
Solvent Switch: If using neat DMF, switch to a halogenated solvent (DCM or 1,2-DCE).[1] This dilutes the exotherm and moderates the reaction rate.[1]
-
Temperature Control: Maintain 0°C during addition. Only heat to 60-80°C after the substrate is fully dispersed.[1]
-
Q2: I observe no conversion even after heating at 80°C. Is the pyridine ring deactivating the furan too much?
-
Diagnosis: While the pyridine ring is deactivating, furo[2,3-b]pyridine is still reactive enough for Vilsmeier chemistry. The issue is likely moisture quenching or reagent stoichiometry .
-
Solution:
-
Stoichiometry: Increase POCl
equivalents to 3.0–5.0 eq. The pyridine nitrogen can complex with the electrophile, effectively sequestering 1 equivalent of the reagent. -
Drying: Ensure the precursor is azeotropically dried (toluene) and DMF is anhydrous (<50 ppm water).[1] POCl
hydrolyzes instantly in moist air to phosphoric acid, which kills the reaction.
-
Phase 2: Regioselectivity & Side Reactions[1]
Q3: I am isolating a chlorinated product instead of (or alongside) the aldehyde. Why?
-
Diagnosis: You are seeing competitive chlorination .[1] The pyridine ring is susceptible to nucleophilic attack by chloride ions (generated from POCl
) if activated, or the furan ring is undergoing oxidative chlorination. -
Mechanism: At high temperatures (>90°C), POCl
can chlorinate the pyridine ring (especially if an N-oxide or pyridone tautomer exists) or displace the newly formed aldehyde. -
Solution:
Q4: Where will the formyl group install? (C-2 vs. C-3) [1]
-
Rule of Thumb:
-
Note: If C-2 is blocked by a bulky group (e.g., t-Butyl), steric hindrance may severely retard the reaction at C-3, requiring higher temperatures (refluxing 1,2-DCE).[1]
Phase 3: Workup & Isolation
Q5: My product decomposes or reverts to starting material during workup.
-
Diagnosis: The intermediate iminium salt is stable, but the aldehyde product can be unstable in highly acidic or basic media (aldol condensation, Cannizzaro reaction).
-
Solution:
-
Buffer Hydrolysis: Avoid strong acid/base quenching.[1] Pour the reaction mixture into saturated aqueous Sodium Acetate (NaOAc) at 0°C. This buffers the pH to ~5-6, allowing gentle hydrolysis of the iminium salt without degrading the furan ring.
-
Extraction: Extract immediately into Ethyl Acetate or DCM after 30-60 minutes of stirring.
-
Visualized Mechanisms & Workflows
Figure 1: Reaction Mechanism & Regioselectivity
Caption: The Vilsmeier reagent (1) attacks the furan ring. Pathway A (C-2 attack) is favored electronically for unsubstituted substrates.[1] Pathway B (C-3 attack) occurs if C-2 is blocked.[1] The pyridine nitrogen can reversibly complex with the reagent (Dead End), requiring excess equivalents.
Figure 2: Troubleshooting Logic Flow
Caption: Step-by-step decision tree for resolving low yield or impurity issues.
Optimized Experimental Protocol
Objective: Synthesis of 2-substituted furo[2,3-b]pyridine-3-carbaldehyde.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMF (5-10 vol) | Acts as both reagent and solvent; solubilizes polar salts.[1] |
| Reagent | POCl | Excess required to overcome pyridine N-coordination.[1] |
| Temp (Step 1) | 0°C for 30-45 min | Controlled formation of Vilsmeier reagent prevents runaway exotherms.[1] |
| Temp (Step 2) | 60°C - 80°C | Thermal energy required to overcome pyridine ring deactivation.[1] |
| Quench | Sat. aq. NaOAc | Gentle hydrolysis prevents aldehyde degradation.[1] |
Step-by-Step Procedure:
-
Reagent Formation: To a flame-dried flask under Argon, add anhydrous DMF (10 mL). Cool to 0°C. Dropwise add POCl
(4.0 eq) over 15 minutes. A white precipitate (Vilsmeier salt) may form.[1] Stir at 0°C for 30 mins. -
Substrate Addition: Dissolve the furo[2,3-b]pyridine precursor (1.0 eq) in minimal DMF (2 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
-
Reaction: Allow to warm to Room Temperature (RT), then heat to 65°C . Monitor by TLC/LCMS every hour.
-
Checkpoint: If conversion is <50% after 3h, raise temp to 80°C. Do not exceed 90°C.
-
-
Workup: Cool mixture to RT. Pour slowly into a beaker containing ice and saturated Sodium Acetate solution (50 mL). Stir vigorously for 30 minutes. The pH should be ~5-6.[1]
-
Isolation: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.[1] Purify via flash chromatography (Hexane/EtOAc).
References
-
Jones, G., & Stanforth, S. P. (2000).[1][2][3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.
-
[1]
-
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1][2] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.
-
[1]
-
-
Rajput, S. S. (2012).[1][4] Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Biological Sciences.
-
PubChem Compound Summary . Furo[2,3-b]pyridine.[1][5][6][7] National Center for Biotechnology Information.[1]
-
[1]
-
-
Gangadasu, B., et al. (2006).[1] Facile and selective synthesis of chloronicotinaldehydes by the Vilsmeier reaction. Tetrahedron.
Sources
- 1. Furo[2,3-b]pyridine, 2-nitro- | C7H4N2O3 | CID 641456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. PubChemLite - Furo[2,3-b]pyridine-2-carboxylic acid (C8H5NO3) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - Furo[2,3-b]pyridine (C7H5NO) [pubchemlite.lcsb.uni.lu]
- 7. 2-Methylfuro[2,3-b]pyridine | C8H7NO | CID 583578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine Aldehydes for the Modern Researcher
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of medicinal chemistry and materials science, the fused heterocyclic scaffolds of furo[2,3-b]pyridine and thieno[2,3-b]pyridine are of paramount importance. Their utility as core structures in a myriad of biologically active compounds necessitates a deep understanding of their chemical behavior. This guide provides a comparative analysis of the reactivity of their 2-carboxaldehyde derivatives, offering insights into the subtle yet significant influence of the heteroatom (oxygen vs. sulfur) on the chemical transformations of the aldehyde functionality.
The fundamental difference in electronegativity and aromaticity between the furan and thiophene rings, fused to a pyridine system, dictates the electrophilicity of the aldehyde's carbonyl carbon. Generally, the more aromatic and less electronegative sulfur in the thieno[2,3-b]pyridine system suggests a slightly different electronic environment compared to the furo[2,3-b]pyridine counterpart. This guide will explore the practical implications of these differences across a range of common synthetic transformations.
Theoretical Underpinnings: Electronic Effects of the Heteroatom
The reactivity of the aldehyde group in these bicyclic systems is intrinsically linked to the electronic nature of the fused rings. The order of aromaticity for five-membered heterocycles is generally considered to be thiophene > pyrrole > furan. This is attributed to the lower electronegativity of sulfur compared to oxygen, allowing for more effective delocalization of its lone pair of electrons into the π-system.
In the context of Furo[2,3-b]pyridine-2-carboxaldehyde and Thieno[2,3-b]pyridine-2-carboxaldehyde, the electron-donating ability of the furan and thiophene rings influences the electrophilicity of the aldehyde's carbonyl carbon. The greater aromaticity and electron-donating character of the thiophene ring in the thieno[2,3-b]pyridine system can lead to a slight decrease in the electrophilicity of the aldehyde carbon compared to the furo[2,3-b]pyridine analogue. This difference in electrophilicity is expected to manifest in the rates and outcomes of nucleophilic addition and related reactions.
Technical Guide: Bioisosteric Replacement of Indole-3-carboxaldehyde with Furo[2,3-b]pyridine Scaffolds
Executive Summary
In medicinal chemistry, the indole scaffold—represented ubiquitously by Indole-3-carboxaldehyde (I3CA) as a key intermediate—is a "privileged structure" capable of binding diverse biological targets. However, indoles often suffer from metabolic liabilities (oxidative metabolism at the C2/C3 positions or the N1-H) and poor solubility.
The Furo[2,3-b]pyridine scaffold has emerged as a high-value bioisostere.[1] By replacing the indole N-H with an oxygen atom (furan ring) and incorporating a nitrogen atom into the benzene ring (pyridine), this scaffold modulates hydrogen bond donor/acceptor profiles, lowers lipophilicity (LogP), and blocks common metabolic soft spots.
This guide provides a comparative technical analysis of these two scaffolds, detailing the physicochemical shifts, synthetic pathways, and experimental protocols for validating the replacement in drug discovery campaigns.
Part 1: Structural & Physicochemical Analysis
The transition from Indole-3-carboxaldehyde to Furo[2,3-b]pyridine-3-carboxaldehyde (FP3CA) represents a "scaffold hop" that fundamentally alters the electronic landscape of the molecule while preserving the overall vector orientation of substituents.
Electronic & Steric Overlay[2]
-
Indole (I3CA): The N1-H is a hydrogen bond donor (HBD). The C3-aldehyde is a reactive electrophile and H-bond acceptor. The benzene ring is electron-rich.
-
Furo[2,3-b]pyridine (FP3CA): The O1 is a weak H-bond acceptor (HBA), removing the donor capability. The N7 (pyridine nitrogen) adds a strong H-bond acceptor and significantly lowers the pKa of the system.
Physicochemical Comparison Table
| Feature | Indole-3-carboxaldehyde (Reference) | Furo[2,3-b]pyridine-3-carboxaldehyde (Isostere) | Impact on Drug Design |
| H-Bond Donor (HBD) | 1 (NH) | 0 | Removes HBD; useful if NH causes poor permeability or efflux. |
| H-Bond Acceptor (HBA) | 1 (C=O) | 3 (C=O, Furan O, Pyridine N) | Increases water solubility; N7 offers new binding interactions (e.g., Hinge region). |
| LogP (Lipophilicity) | ~1.6 - 1.9 | ~0.8 - 1.2 | Lower LogP improves solubility and reduces non-specific binding. |
| Metabolic Liability | High (N-oxidation, C2/C3 epoxidation) | Low to Moderate | Pyridine ring deactivates the system against oxidative metabolism. |
| pKa (Conjugate Acid) | ~ -2.4 (Indole NH is very weak acid) | ~ 3.0 - 4.0 (Pyridine N) | Pyridine N can be protonated at acidic pH, altering lysosomal trapping. |
Bioisosteric Mapping Diagram
Caption: Figure 1.[1][2][3] Structural mapping of the bioisosteric replacement. The switch removes the metabolic liability of the NH group and introduces a solubility-enhancing pyridine nitrogen.
Part 2: Synthetic Accessibility & Methodology
While Indole-3-carboxaldehyde is a cheap commodity chemical, Furo[2,3-b]pyridine derivatives typically require de novo synthesis. The following protocol describes the robust construction of the Furo[2,3-b]pyridine core, followed by C3-formylation.
Synthetic Workflow Diagram
Caption: Figure 2. Synthetic route for accessing the functionalized Furo[2,3-b]pyridine scaffold from commercially available nicotinonitriles.
Detailed Protocol: Synthesis of Furo[2,3-b]pyridine-3-carboxaldehyde
Objective: Synthesize the aldehyde intermediate for SAR exploration.
Reagents:
-
2-Chloronicotinonitrile[4]
-
Ethyl glycolate
-
Sodium hydride (60% dispersion)
-
Phosphorus oxychloride (
)[5] -
Dimethylformamide (DMF)[5]
Procedure:
-
Ether Formation: To a suspension of NaH (1.2 eq) in dry THF at 0°C, add ethyl glycolate (1.1 eq) dropwise. Stir for 30 min. Add 2-chloronicotinonitrile (1.0 eq) and reflux for 4 hours.
-
Cyclization: The intermediate ester undergoes spontaneous Thorpe-Ziegler cyclization under basic conditions (or requires treatment with NaOEt/EtOH) to yield ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate .
-
Decarboxylation/Deamination (Scaffold Normalization): Note: Depending on the target, the amino/ester groups are often removed or modified. To reach the parent core, hydrolyze the ester (NaOH), decarboxylate (Cu powder/Quinoline, 200°C), and deaminate (t-BuONO) if the 3-amino group is not required.
-
Vilsmeier-Haack Formylation:
-
Cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add
(1.5 eq) and stir for 30 min to form the Vilsmeier reagent. -
Add the Furo[2,3-b]pyridine core (dissolved in DMF) dropwise.
-
Heat to 80°C for 3 hours.
-
Quench: Pour onto ice/water and neutralize with
to pH 8. -
Isolation: Extract with EtOAc, dry over
, and crystallize.
-
Validation Criteria:
-
1H NMR: Distinct singlet for aldehyde proton at ~10.0-10.5 ppm. Pyridine protons show characteristic splitting (dd) distinct from the benzene ring of indole.
Part 3: Biological Performance & SAR
The replacement of Indole with Furo[2,3-b]pyridine is rarely about maintaining equipotency; it is about optimizing drug-like properties (DMPK) .
Case Study: 5-HT1F Receptor Agonists
Research into migraine treatments (Lasmiditan class) demonstrated the utility of this switch.
-
Indole Derivatives: High affinity but poor selectivity against other 5-HT subtypes (1B/1D) and lower oral bioavailability.
-
Furo[2,3-b]pyridine Derivatives: Maintained 5-HT1F affinity but significantly improved selectivity.[6] The removal of the NH donor reduced non-specific binding, while the pyridine nitrogen improved aqueous solubility, leading to better CNS penetration.
Kinase Inhibition (Hinge Binding)
In kinase inhibitors (e.g., PI3K, Aurora), the scaffold binds to the ATP hinge region.
-
Indole Mode: The NH acts as a donor to the hinge backbone carbonyl.
-
Furopyridine Mode: The Pyridine N (N7) acts as an acceptor from the hinge backbone NH.
-
Strategic Value: If a kinase active site has a "gatekeeper" residue that sterically clashes with the indole C-H or requires an acceptor, furopyridine is the superior choice.
Comparative Performance Data
| Parameter | Indole-3-carboxaldehyde Derivative | Furo[2,3-b]pyridine Isostere | Outcome |
| Metabolic Stability ( | < 15 min (Microsomes) | > 45 min (Microsomes) | Improved. Blocks oxidation. |
| Solubility (pH 7.4) | < 5 µM | > 50 µM | Improved. Pyridine N assists solvation. |
| CYP Inhibition | High (CYP3A4) | Low/Moderate | Safer. Reduced drug-drug interaction risk. |
| Selectivity | Promiscuous (Hydrophobic) | Tunable (Polar) | Specific. |
Part 4: Experimental Validation Protocols
To verify the bioisosteric advantage in your specific program, run the following standardized assay.
Protocol: Microsomal Stability Assay (Metabolic Clearance)
Rationale: Determine if the furopyridine scaffold successfully mitigates the oxidative metabolism observed with the indole scaffold.
Materials:
-
Pooled Liver Microsomes (Human/Mouse) - 20 mg/mL protein.
-
NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Test Compounds (Indole vs. Furopyridine analogs) at 1 µM.
Workflow:
-
Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation:
Plot ln(% remaining) vs. time. The slope
References
-
BenchChem. (2025).[7][4][8][9] Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs. Link
-
Mathes, B. M., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT1F receptor agonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2011).[10] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. Link
-
Ge, Y., et al. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. (Methodology reference for Indole-3-carboxaldehyde synthesis). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
